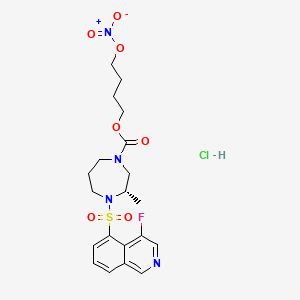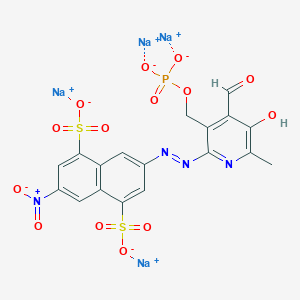
PPNDS (tetrasodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PPNDS (tetrasodium) involves the reaction of pyridoxal-5’-phosphate with 2-naphthylazo-6’-nitro-4’,8’-disulfonate under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of PPNDS (tetrasodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The compound is usually produced in solid form and stored under specific conditions to prevent degradation .
化学反应分析
Types of Reactions
PPNDS (tetrasodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, altering the chemical structure of PPNDS (tetrasodium).
Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome, but they generally require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce different oxidized forms of PPNDS (tetrasodium), while substitution reactions can result in compounds with altered functional groups .
科学研究应用
PPNDS (tetrasodium) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving enzyme inhibition and receptor antagonism.
Biology: The compound is used to study the effects of enzyme inhibition and receptor antagonism in biological systems, particularly in Paramecium.
Medicine: PPNDS (tetrasodium) is used in research related to enzyme inhibition and its potential therapeutic applications in diseases involving meprin β and ADAM10 enzymes.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting specific enzymes and receptors .
作用机制
PPNDS (tetrasodium) exerts its effects by selectively and competitively inhibiting meprin β and ADAM10 enzymes. It also acts as a potent antagonist of the P2X1 receptor and an agonist for the ATP receptor in Paramecium. The compound binds to specific sites on these enzymes and receptors, preventing their normal function and leading to various physiological effects .
相似化合物的比较
Similar Compounds
- Pyridoxal phosphate-6-azophenyl-2′,5′-disulfonic acid (PPADS)
- Pyridoxal-5’-phosphate-6-(2’-naphthylazo-6’-nitro-4’,8’-disulfonate) (PPNDS)
Uniqueness
PPNDS (tetrasodium) is unique due to its selective and competitive inhibition of meprin β and ADAM10 enzymes, as well as its dual role as a P2X1 receptor antagonist and ATP receptor agonist. This combination of properties makes it a valuable tool in scientific research and potential therapeutic applications .
属性
分子式 |
C18H11N4Na4O14PS2 |
|---|---|
分子量 |
694.4 g/mol |
IUPAC 名称 |
tetrasodium;3-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]-7-nitronaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C18H15N4O14PS2.4Na/c1-8-17(24)13(6-23)14(7-36-37(27,28)29)18(19-8)21-20-9-2-11-12(15(3-9)38(30,31)32)4-10(22(25)26)5-16(11)39(33,34)35;;;;/h2-6,24H,7H2,1H3,(H2,27,28,29)(H,30,31,32)(H,33,34,35);;;;/q;4*+1/p-4 |
InChI 键 |
XHWIRFKQZFSILU-UHFFFAOYSA-J |
规范 SMILES |
CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])[N+](=O)[O-])C(=C2)S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


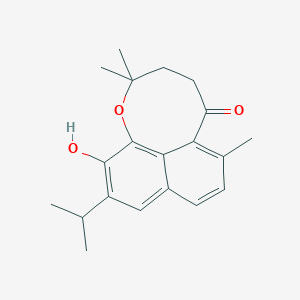
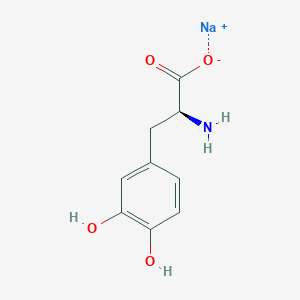

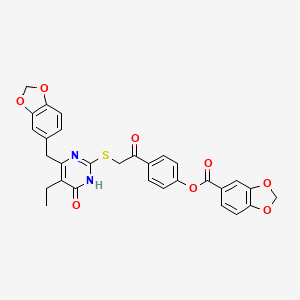
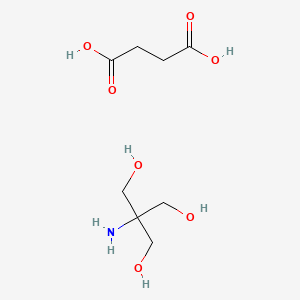
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12402499.png)
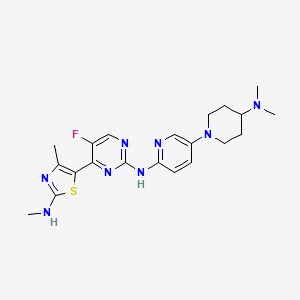
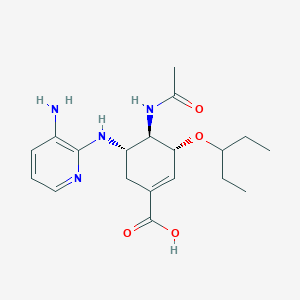
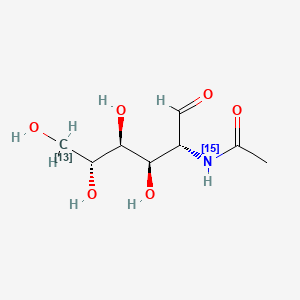
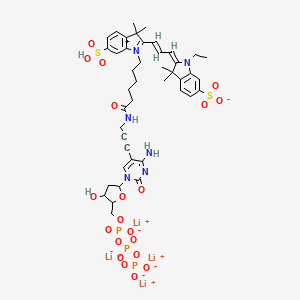
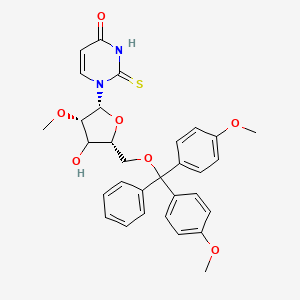
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)
